![molecular formula C16H12Cl2N2O3 B2949574 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate CAS No. 338784-67-1](/img/structure/B2949574.png)
2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C is a derivative of the parent compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridine]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]), which was first synthesized in the late 1990s. Since then, 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C has been extensively studied and used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Chemical Protection Strategies
The chemical compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate is involved in advanced chemical protection strategies. For example, research has shown the selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate, which highlights an orthogonal protection strategy for hydroxyl and amino functionalities. This method allows simultaneous protection of amine and alcohol groups in one pot, providing a significant advancement in synthetic chemistry by offering a new protecting strategy where selective deprotection is possible (Ramesh, Bhat, & Chandrasekaran, 2005).
Synthesis of Heterocycles
The compound has been utilized in the synthesis of heterocycles, such as 4-methylene-2-oxazolidinones and 4-methylenetetrahydro-1,3-oxazin-2-ones, via transition-metal catalyzed intramolecular addition of the nitrogen atom to the acetylenic triple bond. This demonstrates its role in creating diverse molecular architectures, facilitating the development of new materials and pharmaceuticals (Tamaru et al., 1994).
Photoaffinity Reagents
Another study explored the efficient synthesis of p-azidotetrafluoroaniline, a new photoaffinity reagent, from a stable carbamate intermediate. This research underscores the utility of carbamates in the synthesis of compounds for biological applications, highlighting their role in creating tools for biochemical studies (Chehade & Spielmann, 2000).
Antineoplastic Prodrugs
Research into the synthesis and evaluation of chemical reactivity of certain carbamates, such as 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate), for potential use as water-soluble prodrugs for antineoplastic (anti-cancer) applications, has demonstrated the compound's potential in medicinal chemistry (Anderson, Chang, & Mcpherson, 1983).
Dual Nucleophilic Reactions
Further, the compound has been implicated in dual nucleophilic reactions to afford conjugated 6-aminohex-4-en-2-ynoates, leading to pyrrole frameworks. This study exemplifies the versatility of carbamates in synthetic organic chemistry, particularly in constructing complex nitrogen-containing heterocycles (Ishikawa et al., 2006).
Propiedades
IUPAC Name |
prop-2-ynyl N-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-2-8-23-16(22)19-11-6-7-15(21)20(9-11)10-12-13(17)4-3-5-14(12)18/h1,3-7,9H,8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQDNPKLQYVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


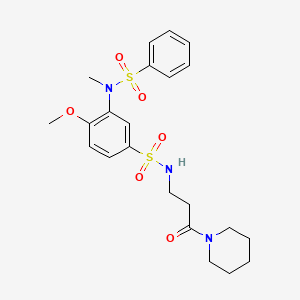
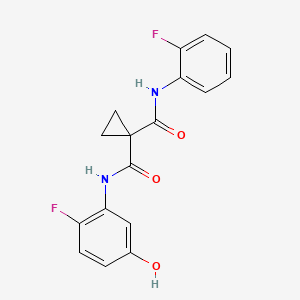
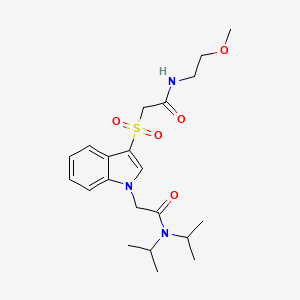
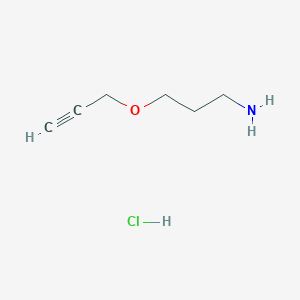

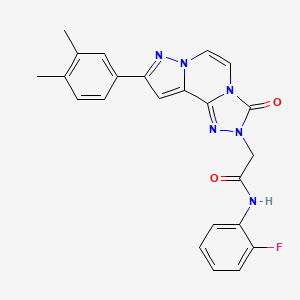
![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)
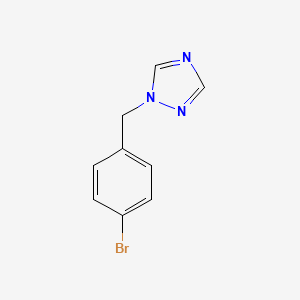
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)
![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)
